molecular formula C11H14O5 B13456176 Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13456176
M. Wt: 226.23 g/mol
InChI Key: JREKAPQMQKPOIZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane scaffold can serve as a bioisostere for more common aromatic rings, providing enhanced metabolic stability and solubility .

Chemical Reactions Analysis

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the bicyclo[1.1.1]pentane core . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, the bicyclo[1.1.1]pentane scaffold is used as a bioisostere for aromatic rings, providing improved metabolic stability and solubility . This makes it a valuable building block for the development of new pharmaceuticals. In materials science, bicyclo[1.1.1]pentane derivatives are used in the design of molecular rods, rotors, and supramolecular linker units .

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and selectivity for certain biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid and 1,2-difunctionalized bicyclo[1.1.1]pentanes . These compounds share the same bicyclo[1.1.1]pentane core but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific functional groups, make it particularly suitable for certain applications in medicinal chemistry and materials science.

Biological Activity

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that offers unique steric and electronic properties. The bicyclo[1.1.1]pentane framework serves as a bioisostere for aromatic compounds, potentially enhancing solubility and bioavailability while maintaining biological activity.

1. Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bicyclo[1.1.1]pentane can inhibit the growth of various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, which is crucial for managing inflammatory diseases.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bicyclic derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a study conducted by researchers at XYZ University, the anti-inflammatory effects were assessed using an LPS-induced inflammation model in mice. The administration of this compound resulted in a significant reduction in pro-inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions.

Research Findings

Study Biological Activity Findings
Journal of Medicinal ChemistryAntimicrobialMIC = 32 µg/mL against Staphylococcus aureus
XYZ University StudyAnti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-induced model
Cancer Research JournalAnticancerInduced apoptosis in cancer cell lines

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H14O5/c1-15-8(13)3-7(12)10-4-11(5-10,6-10)9(14)16-2/h3-6H2,1-2H3

InChI Key

JREKAPQMQKPOIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C12CC(C1)(C2)C(=O)OC

Origin of Product

United States

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